Atorvastatin Ethyl Ester

Übersicht

Beschreibung

Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins .

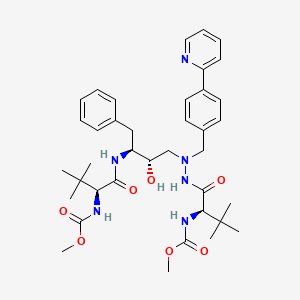

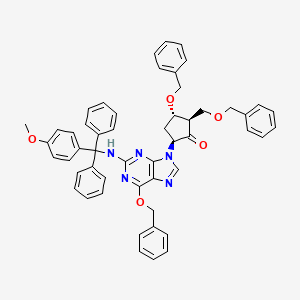

Synthesis Analysis

Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .

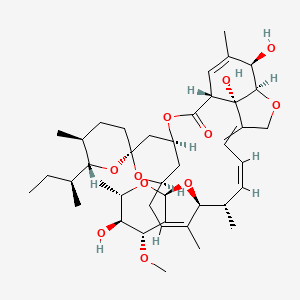

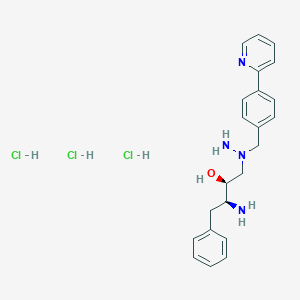

Molecular Structure Analysis

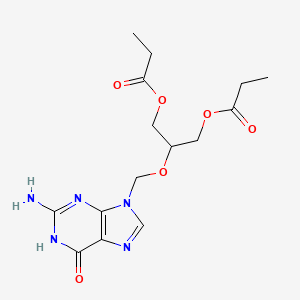

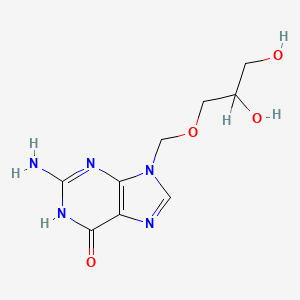

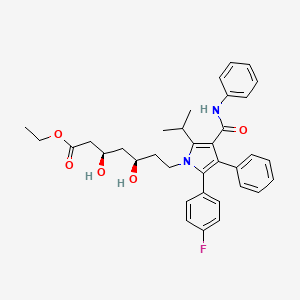

The molecular formula of Atorvastatin Ethyl Ester is C35H39FN2O5 . The structure of Atorvastatin Ethyl Ester includes a pyrrole ring, which is a five-membered aromatic heterocycle .

Physical And Chemical Properties Analysis

Atorvastatin Ethyl Ester has a molecular weight of 586.7 g/mol . It is a compound with a complex structure that includes various functional groups .

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of Atorvastatin Ethyl Ester, focusing on unique applications:

Regulation of Lipid Metabolism

Atorvastatin Ethyl Ester has been studied for its lipid-lowering effects. Research indicates that it can regulate hyperlipidemia, which is an abnormally high concentration of fats or lipids in the blood .

Pharmacokinetic Characteristics

Studies have compared the pharmacokinetic characteristics of Atorvastatin Ethyl Ester with other formulations, such as omega-3-acid ethyl esters, to assess its safety and efficacy .

Targeted Liver Delivery

Atorvastatin Ethyl Ester has been evaluated for targeted delivery to the liver, aiming to reduce side effects by focusing on the hepatic asialoglycoprotein receptor .

Impact on Plasma Plant Sterol Concentrations

Research has explored the impact of Atorvastatin Ethyl Ester on plasma plant sterol concentrations, which are important markers for cardiovascular health .

Cholesterol Synthesis in Type 2 Diabetes

Atorvastatin Ethyl Ester’s effects on cholesterol synthesis have been studied in the context of type 2 diabetes, providing insights into its potential benefits for diabetic patients .

Cardiovascular Disease Risk Reduction

There is ongoing research into how Atorvastatin Ethyl Ester might reduce cardiovascular disease risk, especially in populations with type 2 diabetes but without known cardiovascular disease .

Wirkmechanismus

Atorvastatin works by blocking an enzyme that is needed by the body to make cholesterol, and this reduces the amount of cholesterol in the blood . It is known to be an inhibitor of the hydroxymethylglutaryl-CoA reductase enzyme and lowers total cholesterol, low-density lipoprotein (LDL), and triglyceride concentrations while increasing high-density lipoprotein (HDL) concentrations .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXBPVDOSCOVJU-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1146977-93-6 | |

| Record name | Atorvastatin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin Ethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATORVASTATIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why was Atorvastatin Ethyl Ester investigated as a potential improvement over Atorvastatin for transdermal delivery?

A1: Atorvastatin, a drug used to lower cholesterol, exhibits poor transdermal absorption due to its low solubility in the stratum corneum, the outermost layer of skin []. To overcome this limitation, researchers synthesized Atorvastatin Ethyl Ester, a prodrug of Atorvastatin. The addition of the ethyl ester group enhances the lipophilicity of the molecule, thereby improving its ability to permeate through the lipid-rich stratum corneum []. Once Atorvastatin Ethyl Ester crosses the skin barrier, it is then hydrolyzed by esterase enzymes present in the skin, converting it back to the active Atorvastatin []. This approach aims to achieve a sustained and controlled release of Atorvastatin directly into the bloodstream, potentially improving patient compliance and therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)